2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride
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Overview
Description
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly recognized for its role as a precursor in the synthesis of symmetrical ketocyanine dyes, which are used in high-technology applications such as photographic sensitization, laser technology, and nonlinear optics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride typically involves the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene in a solvent such as dimethylformamide. The reaction conditions include heating the mixture at temperatures ranging from 160°C to 195°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of methanol, a byproduct of the reaction, is crucial for achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketocyanine dyes, which are important in various high-technology applications.
Biology: Employed in fluorescence labeling and ion recognition studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis[(dimethylamino)methylene]cyclopentanone: A precursor for ketocyanine dyes with similar applications.
Cyclopentanone: A simpler compound used in various organic syntheses.
N,N-Dimethylformamide dimethyl acetal: A reagent used in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride.
Uniqueness
This compound is unique due to its dual dimethylamino groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a precursor for symmetrical ketocyanine dyes sets it apart from other similar compounds .
Properties
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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